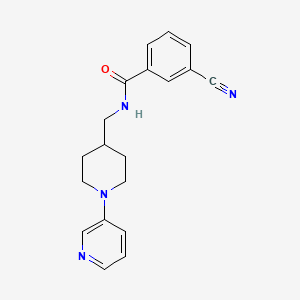

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

説明

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034324-31-5, BK67312) is a benzamide derivative featuring a cyano group at the 3-position of the benzamide core and a pyridin-3-yl-substituted piperidine moiety linked via a methylene bridge . Its molecular formula is C₁₉H₂₅N₃O₂ (MW 327.42 g/mol), with a SMILES string indicating the critical structural motifs: the cyano group (C#N), the piperidine ring, and the pyridine substituent.

特性

IUPAC Name |

3-cyano-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-12-16-3-1-4-17(11-16)19(24)22-13-15-6-9-23(10-7-15)18-5-2-8-21-14-18/h1-5,8,11,14-15H,6-7,9-10,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIFQVDFDOSFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidinyl Moiety: The piperidinyl group is synthesized through a series of reactions starting from pyridine. This involves the formation of a piperidine ring, which is then functionalized to introduce the desired substituents.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

Coupling with Benzamide: The final step involves coupling the piperidinyl moiety with benzamide. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

類似化合物との比較

Structural Features and Substituent Analysis

The following table summarizes key structural differences between BK67312 and related benzamide derivatives:

Key Observations :

- Cyano Group: Unique to BK67312 and the indole-containing analogue , this electron-withdrawing group may enhance metabolic stability compared to amino or methoxy substituents .

- Heterocyclic Hybrids : Analogues incorporate complex heterocycles (e.g., pyrazolopyridine , pyrimidine ), which likely improve target binding affinity but increase molecular weight and complexity.

Molecular Properties and Pharmacokinetic Implications

*LogP estimates based on substituent contributions.

Key Insights :

- Size and Complexity : BK67312 is the smallest and least complex, suggesting better bioavailability than bulkier analogues like the indole or pyrimidine hybrids .

- Target Selectivity : The pyridin-3-yl-piperidine motif in BK67312 could favor interactions with kinases or GPCRs, while pyrazolopyridine or pyrimidine cores might target nucleic acid-binding proteins.

生物活性

3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Structure and Properties

The compound features a benzamide core with a cyano group and a pyridinyl-piperidinyl moiety . Its IUPAC name is 3-cyano-N-[(1-pyridin-3-yl)piperidin-4-yl)methyl]benzamide, with the molecular formula .

Target and Mode of Action

The primary target of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is the retinoic acid receptor-related orphan C2 (RORC2) , also known as RORγt. The compound acts as an inverse agonist of RORC2, leading to a reduction in IL-17 levels , which plays a critical role in inflammatory responses .

Biochemical Pathways

The compound's action primarily affects the IL-17 pathway , which is significant in autoimmune diseases and other inflammatory conditions. By inhibiting RORC2, this compound may help mitigate inflammation-related disorders .

Pharmacokinetics

The pharmacokinetic profile indicates that 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide exhibits good metabolic stability and oral bioavailability , making it a promising candidate for therapeutic applications .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide have shown potential antimicrobial and anticancer properties. For instance, related benzamide derivatives have demonstrated significant activity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

Case Studies

A comparative study highlighted that several pyrimidine-based drugs exhibit favorable pharmacological profiles. For instance, certain derivatives showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil . This suggests that structural modifications in compounds like 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide could enhance their therapeutic efficacy.

Synthetic Routes and Chemical Reactions

The synthesis of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidinyl Moiety : Synthesized from pyridine through functionalization.

- Introduction of the Cyano Group : Achieved via nucleophilic substitution reactions.

- Coupling with Benzamide : Finalized through amide bond formation using coupling reagents like EDCI .

The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for modifying its biological activity .

Summary of Findings

| Biological Activity | Mechanism | Target | IC50 Values |

|---|---|---|---|

| Anticancer | Inverse Agonist | RORC2 | Varies (e.g., 0.87–12.91 μM against MCF-7) |

| Anti-inflammatory | IL-17 Pathway Inhibition | RORC2 | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。